Tetrahydro 11-Deoxycorticosterone 21-
Overview
Description
Tetrahydro 11-Deoxycorticosterone 21-: is a biochemical compound with the molecular formula C27H42O9 and a molecular weight of 510.62 g/mol . It is a derivative of 11-deoxycorticosterone, a steroid hormone produced by the adrenal gland. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Scientific Research Applications
Chemistry: In chemistry, Tetrahydro 11-Deoxycorticosterone 21- is used as a reference standard for analytical methods, including mass spectrometry and chromatography .
Biology: In biological research, this compound is utilized to study steroid metabolism and the role of glucuronidation in steroid hormone regulation .
Medicine: Although not intended for therapeutic use, Tetrahydro 11-Deoxycorticosterone 21- is valuable in medical research for understanding the pharmacokinetics and pharmacodynamics of steroid hormones .
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools for research purposes .
Biochemical Analysis
Biochemical Properties
It is known that glucuronidation, the process by which glucuronides are formed, plays a crucial role in the metabolism and elimination of various endogenous and exogenous compounds . Glucuronidation increases the solubility of these compounds, facilitating their excretion .
Cellular Effects
Its parent compound, Tetrahydrodeoxycorticosterone, is known to be a potent positive allosteric modulator of the GABA A receptor, and has sedative, anxiolytic, and anticonvulsant effects .
Molecular Mechanism
The exact molecular mechanism of Tetrahydro 11-Deoxycorticosterone 21-β-D-Glucuronide is not well-understood. It is likely that it shares some similarities with its parent compound, Tetrahydrodeoxycorticosterone. Tetrahydrodeoxycorticosterone is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .
Metabolic Pathways
It is known that glucuronidation is a major pathway in the metabolism of various endogenous and exogenous compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro 11-Deoxycorticosterone 21- involves the glucuronidation of 11-deoxycorticosterone. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the successful attachment of the glucuronic acid moiety to the steroid backbone .
Industrial Production Methods: Industrial production of Tetrahydro 11-Deoxycorticosterone 21- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. Quality control measures are implemented to ensure consistency and compliance with research standards .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro 11-Deoxycorticosterone 21- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Mechanism of Action
Tetrahydro 11-Deoxycorticosterone 21- exerts its effects through the process of glucuronidation, a biochemical pathway that attaches glucuronic acid to various substrates. This modification enhances the solubility and excretion of steroid hormones. The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases . The pathways involved are crucial for the metabolism and clearance of steroid hormones from the body .
Comparison with Similar Compounds
11-Deoxycorticosterone: A precursor to corticosterone and aldosterone, involved in mineralocorticoid activity.
Tetrahydro 11-Deoxycorticosterone 3Alpha-Beta-D-Glucuronide: Another glucuronide derivative with similar biochemical properties.
Uniqueness: Tetrahydro 11-Deoxycorticosterone 21- is unique due to its specific glucuronidation at the 21-position, which influences its solubility and metabolic pathways. This distinct modification makes it a valuable tool for studying steroid hormone metabolism and glucuronidation processes .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKNTGPRELRWGP-RVBRMEHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858447 | |
Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56162-37-9 | |
Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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